molecular formula C7H6N4O3S2 B12469970 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzenesulfonic acid CAS No. 41018-11-5

4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzenesulfonic acid

Cat. No.: B12469970
CAS No.: 41018-11-5
M. Wt: 258.3 g/mol
InChI Key: ZJSVZVAZMJXQNA-UHFFFAOYSA-N
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Description

4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid is a complex organic compound characterized by the presence of a tetrazole ring and a benzenesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a sulfonic acid group and a hydrazine derivative to form the tetrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfanyl derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.

Scientific Research Applications

4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure with a benzoic acid group instead of a benzenesulfonic acid group.

    5-sulfanylidene-1,2,3,4-tetrazole derivatives: Compounds with variations in the substituents on the tetrazole ring.

Uniqueness

4-(5-sulfanylidene-4H-1,2,3,4-tetrazol-1-yl)benzenesulfonic acid is unique due to the presence of both the tetrazole ring and the benzenesulfonic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

41018-11-5

Molecular Formula

C7H6N4O3S2

Molecular Weight

258.3 g/mol

IUPAC Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C7H6N4O3S2/c12-16(13,14)6-3-1-5(2-4-6)11-7(15)8-9-10-11/h1-4H,(H,8,10,15)(H,12,13,14)

InChI Key

ZJSVZVAZMJXQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)S(=O)(=O)O

Origin of Product

United States

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